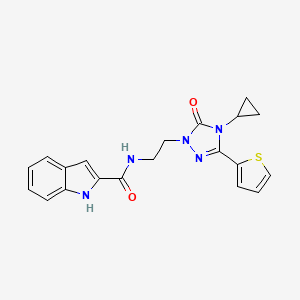![molecular formula C14H14N2O2 B2525333 N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide CAS No. 2411304-35-1](/img/structure/B2525333.png)
N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide is a compound with the molecular formula C14H14N2O2 and a molecular weight of 242.278. This compound belongs to the class of ynamides, which are characterized by a triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group . Ynamides are known for their unique reactivity and have become valuable building blocks in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of ynamide coupling reagents, which facilitate the formation of the ynamide bond without causing racemization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
化学反応の分析
Types of Reactions
N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The triple bond in ynamides can be oxidized to form keteniminium ions.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, depending on the reagents used.
Substitution: Ynamides can undergo substitution reactions, where the triple bond is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for protonation, reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as peroxides . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield keteniminium ions, while reduction can produce alkenes or alkanes .
科学的研究の応用
N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide involves the formation of highly reactive intermediates, such as keteniminium ions, upon protonation . These intermediates can participate in various cationic cascade reactions, leading to the formation of complex molecular structures . The molecular targets and pathways involved in these reactions are often specific to the particular application and context .
類似化合物との比較
Similar Compounds
Similar compounds to N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide include other ynamides with different substituents on the nitrogen atom or the alkyne moiety . Examples include:
- N-(3-Cyanophenyl)-2-methoxyacetamide
- N-(3-Cyanophenyl)-2-furamide
- N-(3-Cyanophenyl)-2-fluorobenzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to other ynamides . This makes it particularly valuable in certain synthetic applications and research contexts .
特性
IUPAC Name |
N-[1-(3-cyanophenyl)-2-methoxyethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-5-14(17)16-13(10-18-2)12-7-4-6-11(8-12)9-15/h4,6-8,13H,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEPEWLAIZMNRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(COC)C1=CC=CC(=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide](/img/structure/B2525250.png)


![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525258.png)

![5,9-Dioxaspiro[3.5]nonan-7-amine](/img/structure/B2525261.png)

![N-[(3-Methoxyoxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2525263.png)

![11-(4-Butoxyphenyl)-5-{[(3,4-difluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2525266.png)

![methyl 2-[(2Z)-6-methoxy-2-({4-[(3-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2525271.png)

![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-3-(4-METHOXYPHENYL)PROPANAMIDE](/img/structure/B2525273.png)
